Mortatarin F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

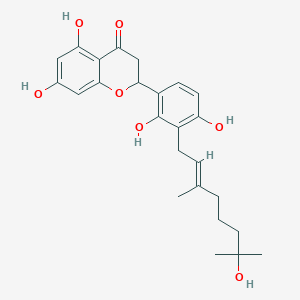

C25H30O7 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

2-[2,4-dihydroxy-3-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H30O7/c1-14(5-4-10-25(2,3)31)6-7-16-18(27)9-8-17(24(16)30)21-13-20(29)23-19(28)11-15(26)12-22(23)32-21/h6,8-9,11-12,21,26-28,30-31H,4-5,7,10,13H2,1-3H3/b14-6+ |

InChI Key |

YYMKFRHFRUBDNU-MKMNVTDBSA-N |

Isomeric SMILES |

C/C(=C\CC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/CCCC(C)(C)O |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)CCCC(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Mortatarin F: A Technical Guide to a Novel α-Glucosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mortatarin F is a recently identified prenylated flavonoid derived from the leaves of the mulberry tree (Morus alba). It has demonstrated notable inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its study. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for managing postprandial hyperglycemia, a hallmark of type 2 diabetes.

Core Properties of this compound

This compound is classified as a prenylated flavonoid. Its molecular and biochemical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C25H30O7 | [1] |

| Source | Mulberry leaves (Morus alba) | [1][2] |

| Biological Activity | α-glucosidase inhibitor | [1][2] |

| IC50 Value | 8.7 μM | [1][2] |

Mechanism of Action: α-Glucosidase Inhibition

This compound exerts its hypoglycemic effect by inhibiting the enzyme α-glucosidase. This enzyme is located in the brush border of the small intestine and is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting α-glucosidase, this compound delays carbohydrate digestion and absorption, leading to a reduction in the post-meal spike in blood glucose levels.

Signaling Pathway of α-Glucosidase Inhibition

Caption: this compound competitively inhibits α-glucosidase, slowing carbohydrate digestion.

Experimental Protocols

The following section details the experimental procedures for the isolation of this compound and the in vitro α-glucosidase inhibition assay, based on the primary literature.

Extraction and Isolation of this compound from Mulberry Leaves

The isolation of this compound and other prenylated flavonoids from mulberry leaves involves a multi-step process of extraction and chromatographic separation.

-

Extraction: Air-dried mulberry leaves (25.5 kg) are refluxed three times with 95% ethanol. The solvent is then evaporated under reduced pressure to yield a crude residue.

-

Fractionation: The residue is suspended in distilled water and successively extracted with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate-soluble fraction, which exhibits strong α-glucosidase inhibitory activity, is selected for further separation.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 gel column chromatography, and semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual compounds, including this compound.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory activity of this compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate reader

Procedure:

-

In a 96-well plate, 20 μL of α-glucosidase (0.5 U/mL) and 10 μL of varying concentrations of this compound are mixed with 130 μL of phosphate buffer.

-

The mixture is pre-incubated at 37°C for 5 minutes.

-

40 μL of pNPG solution is added to initiate the reaction.

-

The absorbance is measured at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

-

The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Experimental Workflow for α-Glucosidase Inhibition Assay

References

The Core Mechanism of Mortalin in Cellular Signaling and Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mortalin (also known as HSPA9, GRP75, or mtHsp70) is a highly conserved member of the 70 kDa heat shock protein (Hsp70) family. Predominantly localized in the mitochondria, Mortalin plays a crucial role in maintaining cellular homeostasis through its functions in protein folding, import, and degradation.[1] However, a growing body of evidence has implicated Mortalin in the pathogenesis of various cancers. In malignant cells, Mortalin is often overexpressed and exhibits a differential subcellular localization, contributing to tumorigenesis through the modulation of key signaling pathways.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms of Mortalin, with a focus on its role in cancer progression, its interaction with the tumor suppressor p53, and its influence on critical signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this multifaceted protein.

I. The Central Role of Mortalin in p53 Inactivation

One of the most well-characterized oncogenic functions of Mortalin is its ability to inactivate the tumor suppressor protein p53.[4] In cancer cells, Mortalin can directly bind to p53 in the cytoplasm, sequestering it and preventing its translocation to the nucleus.[2][3] This cytoplasmic retention inhibits the transcriptional activity of p53, thereby abrogating its tumor-suppressive functions, which include the induction of apoptosis, cell cycle arrest, and DNA repair.[4] This interaction is considered a cancer-specific phenomenon, making it an attractive target for therapeutic intervention.[2]

Experimental Protocol: Co-Immunoprecipitation of Mortalin and p53

This protocol describes the co-immunoprecipitation (Co-IP) of Mortalin and p53 from cultured cancer cells to demonstrate their physical interaction.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40.

-

Antibodies: Anti-Mortalin antibody, anti-p53 antibody, and corresponding IgG isotype control.

-

Protein A/G magnetic beads.

-

Cultured cancer cells (e.g., MCF-7, HCT116).

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing:

-

Add 20 µL of Protein A/G magnetic beads to 1 mg of whole-cell lysate.

-

Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the primary antibody (anti-Mortalin, anti-p53, or IgG control) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads with a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of cold wash buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using the corresponding antibodies.

-

Signaling Pathway Diagram: Mortalin-Mediated Inactivation of p53

Caption: Mortalin sequesters p53 in the cytoplasm, inhibiting its nuclear functions.

II. Mortalin's Role in Pro-Survival and Proliferation Signaling

Mortalin actively promotes cancer cell survival and proliferation by modulating several key signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.

A. PI3K/Akt Pathway Activation

Mortalin has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[5] Activation of this pathway by Mortalin can lead to the inhibition of apoptosis and the promotion of cell cycle progression.

Signaling Pathway Diagram: Mortalin and the PI3K/Akt Pathway

Caption: Mortalin promotes cell survival by activating the PI3K/Akt signaling pathway.

B. Wnt/β-catenin Pathway Modulation

Mortalin has been demonstrated to maintain the stemness of breast cancer cells by activating the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for embryonic development and its dysregulation is a hallmark of many cancers, leading to increased cell proliferation and stem cell-like properties.

Signaling Pathway Diagram: Mortalin and the Wnt/β-catenin Pathway

References

- 1. Mortalin maintains breast cancer stem cells stemness via activation of Wnt/GSK3β/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abrogating the Interaction Between p53 and Mortalin (Grp75/HSPA9/mtHsp70) for Cancer Therapy: The Story so far - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mortalin: Protein partners, biological impacts, pathological roles, and therapeutic opportunities [frontiersin.org]

- 4. Frontiers | Abrogating the Interaction Between p53 and Mortalin (Grp75/HSPA9/mtHsp70) for Cancer Therapy: The Story so far [frontiersin.org]

- 5. Mortalin: Protein partners, biological impacts, pathological roles, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Mortatarin F: A Technical Guide to its α-Glucosidase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mortatarin F is a prenylated flavonoid isolated from the leaves of Morus alba (mulberry). This document provides a comprehensive technical overview of its primary biological activity: the inhibition of α-glucosidase. This compound demonstrates potent inhibition of this enzyme with an IC50 value of 8.7 μM, highlighting its potential as a lead compound in the development of therapeutics for type 2 diabetes by controlling postprandial hyperglycemia. This guide details the available quantitative data, experimental protocols for its isolation and activity assessment, and explores the likely mechanism of action and associated signaling pathways based on studies of analogous compounds.

Core Biological Activity: α-Glucosidase Inhibition

The principal and most well-documented biological activity of this compound is its ability to inhibit α-glucosidase.[1][2] α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting this enzyme, this compound can delay carbohydrate digestion and consequently reduce the sharp increase in blood glucose levels that occurs after a meal. This mechanism is a clinically validated strategy for managing type 2 diabetes.[3][4][5]

Quantitative Data

The inhibitory potency of this compound and related prenylated flavonoids isolated from Morus alba against α-glucosidase is summarized in the table below.

| Compound | IC50 (μM) | Source |

| This compound | 8.7 | Mulberry Leaves (Morus alba) |

| Sanggenon W | 2.6 | Mulberry Leaves (Morus alba) |

| Mortatarin G | 10.2 | Mulberry Leaves (Morus alba) |

| Morusinol | 4.3 | Mulberry Leaves (Morus alba) |

| Morusin | 3.9 | Mulberry Leaves (Morus alba) |

| Kuwanon C | 6.5 | Mulberry Leaves (Morus alba) |

| Mortatarin D | 5.0 ± 0.3 | Root Bark of Morus alba var. tatarica |

| Acarbose (Positive Control) | 19.6 | - |

Data for this compound, Sanggenon W, Mortatarin G, Morusinol, Morusin, Kuwanon C, and Acarbose are from the same study for direct comparison.[1][2] Data for Mortatarin D is from a separate study.[6]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and biological evaluation of this compound and its analogues.[1]

Isolation of this compound from Morus alba Leaves

-

Extraction: Air-dried mulberry leaves are refluxed with 95% ethanol. The solvent is then evaporated under reduced pressure to yield a crude residue.

-

Fractionation: The crude residue is suspended in distilled water and sequentially extracted with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate-soluble fraction, which exhibits strong α-glucosidase inhibitory activity, is retained.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient solvent system of increasing polarity, typically n-hexane-acetone mixtures (e.g., 100:0, 100:5, 100:10, 100:15, 100:20).

-

Purification: Fractions are monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.2 U/mL) is prepared in a phosphate buffer (e.g., 100 mM, pH 6.8). A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer (e.g., 2.5 mM).

-

Reaction Mixture: In a 96-well plate, the test compound (this compound, dissolved in DMSO and diluted with buffer) is pre-incubated with the α-glucosidase solution at 37°C for 10 minutes. Acarbose is used as a positive control.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the pNPG substrate to the wells.

-

Measurement: The plate is incubated at 37°C. The absorbance is measured at 405 nm at regular intervals using a microplate reader. The rate of p-nitrophenol release from pNPG hydrolysis is proportional to the enzyme activity.

-

Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is then determined by plotting the inhibition percentage against different concentrations of this compound.

Mechanism of Action and Signaling Pathways

While the specific inhibitory mechanism of this compound has not been detailed, studies on analogous prenylated flavonoids from mulberry provide significant insights.

Enzyme Inhibition Kinetics

Research on Sanggenon W, a structurally similar and highly potent α-glucosidase inhibitor (IC50 = 2.6 μM) isolated alongside this compound, revealed a mixed-type inhibition .[1][2] This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The binding is a spontaneous process driven primarily by van der Waals forces and hydrogen bonding .[1][2] Molecular docking simulations with related compounds indicate that these flavonoids interact with amino acid residues within or near the active site of α-glucosidase, thereby preventing substrate binding or catalysis.[7][8]

Downstream Signaling Pathway: Glucose Transport

The therapeutic effect of α-glucosidase inhibition extends beyond simply delaying carbohydrate absorption. By modulating postprandial glucose spikes, these inhibitors can influence downstream cellular processes. Studies on other mulberry flavonoids, Sanggenone D and Kuwanon G, have shown that they can regulate glucose metabolism by activating the GLUT4 (Glucose Transporter Type 4) pathway in hepatocytes.[7][8][9]

Inhibition of α-glucosidase leads to a more controlled release of glucose into the bloodstream. This modulation of glucose levels can influence insulin signaling pathways. A key outcome of insulin signaling is the translocation of GLUT4 transporters from intracellular vesicles to the plasma membrane in insulin-sensitive tissues like muscle and adipose cells. This process is critical for the uptake of glucose from the blood, thereby lowering blood sugar levels. While direct evidence for this compound is pending, it is plausible that its primary enzymatic inhibition contributes to a more favorable environment for efficient glucose uptake via the insulin-GLUT4 signaling axis.

Conclusion and Future Directions

This compound is a potent natural α-glucosidase inhibitor with significant potential for further investigation in the context of diabetes management. Its defined structure, quantifiable in vitro activity, and origin from an edible plant make it an attractive candidate for drug development.

Future research should focus on:

-

In vivo efficacy studies: To confirm its ability to control postprandial hyperglycemia in animal models.

-

Detailed mechanistic studies: To elucidate the precise binding mode and kinetics of this compound with α-glucosidase.

-

Pharmacokinetic and toxicological profiling: To assess its absorption, distribution, metabolism, excretion (ADME), and safety profile.

-

Structure-activity relationship (SAR) studies: To guide the synthesis of analogues with potentially improved potency and drug-like properties.

This technical guide provides a foundational understanding of this compound's biological activity, offering a valuable resource for researchers aiming to explore its therapeutic potential.

References

- 1. symc.edu.cn [symc.edu.cn]

- 2. Inhibitory Mechanism of Prenylated Flavonoids Isolated from Mulberry Leaves on α-Glucosidase by Multi-Spectroscopy and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Pharmacology of alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway [mdpi.com]

- 8. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Synthesis and Biological Interactions of Furanocoumarins: A Technical Guide

Absence of "Mortararin F" in the Literature: A Pivot to the Furanocoumarin Class

An extensive review of the scientific literature and chemical databases did not yield any information on a compound specifically named "Mortararin F." It is plausible that this is a novel, yet-to-be-published compound, a proprietary name, or a potential misnomer. In the absence of data for "Mortararin F," this guide will focus on a well-established and biologically significant class of compounds that may be related: the furanocoumarins. Specifically, we will delve into the synthesis and biological activity of psoralen, a representative linear furanocoumarin. This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthetic pathways and biological interactions of this important class of molecules.

Biosynthesis of Psoralen

The biosynthesis of psoralen in plants begins with the shikimate pathway, leading to the formation of coumarins. The key precursor for psoralen is umbelliferone (7-hydroxycoumarin). The biosynthetic pathway involves several key enzymatic steps.[1]

The aromatic ring of umbelliferone is first prenylated by dimethylallyl pyrophosphate (DMAPP) to form demethylsuberosin. This reaction is catalyzed by a prenyltransferase. Subsequently, the dimethylallyl group undergoes cyclization and oxidative cleavage to form the furan ring, a process mediated by cytochrome P450-dependent monooxygenases, namely marmesin synthase and psoralen synthase, to yield psoralen.[2]

Total Synthesis of Psoralen

The chemical synthesis of psoralen can be challenging due to the regioselectivity of electrophilic substitution on the coumarin nucleus.[1] A common strategy involves the construction of the furan ring onto a pre-existing coumarin scaffold. Here, we present a representative synthetic route starting from umbelliferone.

Experimental Protocols

Step 1: Synthesis of 7-(Allyloxy)-2H-chromen-2-one

To a solution of umbelliferone (1.0 g, 6.17 mmol) in acetone (50 mL) is added potassium carbonate (1.7 g, 12.3 mmol) and allyl bromide (0.8 mL, 9.25 mmol). The mixture is refluxed for 4 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography (silica gel, hexane-ethyl acetate) to afford 7-(allyloxy)-2H-chromen-2-one.

Step 2: Claisen Rearrangement to 8-Allyl-7-hydroxy-2H-chromen-2-one

7-(Allyloxy)-2H-chromen-2-one (1.0 g, 4.95 mmol) is heated neat at 210-220 °C for 2 hours under a nitrogen atmosphere. The resulting dark oil is purified by column chromatography (silica gel, hexane-ethyl acetate) to yield 8-allyl-7-hydroxy-2H-chromen-2-one.

Step 3: Oxidative Cyclization to Psoralen

A solution of 8-allyl-7-hydroxy-2H-chromen-2-one (0.5 g, 2.47 mmol) in dichloromethane (25 mL) is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.67 g, 2.96 mmol) at room temperature for 12 hours. The reaction mixture is filtered, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization from ethanol to give psoralen (7H-furo[3,2-g]chromen-7-one).

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | 7-(Allyloxy)-2H-chromen-2-one | Umbelliferone | Allyl bromide, K₂CO₃, Acetone | ~90% |

| 2 | 8-Allyl-7-hydroxy-2H-chromen-2-one | 7-(Allyloxy)-2H-chromen-2-one | Heat | ~75% |

| 3 | Psoralen | 8-Allyl-7-hydroxy-2H-chromen-2-one | DDQ, Dichloromethane | ~60% |

Biological Activity and Signaling Pathways

Psoralens are well-known for their photosensitizing properties, which are utilized in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1] Upon activation by UVA light, psoralens can intercalate into DNA and form covalent adducts with pyrimidine bases, leading to inhibition of DNA replication and cell proliferation.[1] Beyond their effects on DNA, psoralens also modulate cellular signaling pathways.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

Photoactivated psoralens have been shown to inhibit the binding of epidermal growth factor (EGF) to its receptor (EGFR).[2][3] This inhibition is thought to be mediated by the interaction of psoralen with a specific cellular receptor, which, upon photoactivation, leads to the phosphorylation of the EGFR. This modification reduces the receptor's affinity for EGF and inhibits its tyrosine kinase activity, thereby disrupting downstream signaling cascades that promote cell proliferation.[2][3]

Modulation of the NF-κB Signaling Pathway

Certain psoralen derivatives have demonstrated anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][6] In inflammatory conditions, signaling molecules like lipopolysaccharide (LPS) can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Psoralen derivatives can suppress the phosphorylation of IκBα, thereby preventing NF-κB activation and reducing the expression of inflammatory mediators.[5][6]

References

- 1. Psoralen - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Psoralen derivatives as inhibitors of NF-κB/DNA interaction: synthesis, molecular modeling, 3D-QSAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Path… [ouci.dntb.gov.ua]

physical and chemical properties of Mortatarin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mortatarin F, a prenylated flavonoid isolated from mulberry leaves (Morus alba L.), has emerged as a compound of significant interest due to its potent α-glucosidase inhibitory activity. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, alongside tabulated quantitative data for easy reference. Furthermore, this document includes graphical representations of key experimental workflows to facilitate understanding and replication of the described methodologies.

Physicochemical Properties

This compound is a yellow amorphous powder.[1] Its molecular formula was determined as C25H29O7 by high-resolution electrospray ionization mass spectrometry (HRESIMS).[1]

| Property | Value | Reference |

| Appearance | Yellow amorphous powder | [1] |

| Molecular Formula | C25H29O7 | [1] |

| Molecular Weight (Calculated) | 441.1913 g/mol | [1] |

| UV (MeOH) λmax (log ε) | 288 (3.81) nm | [1] |

Spectral Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRESIMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound indicates the presence of hydroxyl, aliphatic, carbonyl, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Interpretation |

| 3375 | O-H stretching |

| 2927 | C-H stretching (aliphatic) |

| 1639 | C=O stretching (conjugated carbonyl) |

| 1605, 1500, 1459 | C=C stretching (aromatic) |

| 1345, 1300, 1161, 1020, 809 | Fingerprint region |

| Data sourced from[1] |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) in negative ion mode confirmed the molecular formula of this compound.

| Ion | m/z [M-H]⁻ (Observed) | m/z [M-H]⁻ (Calculated) |

| C25H28O7 | 441.1937 | 441.1913 |

| Data sourced from[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker ARX-400 spectrometer. The detailed assignments are provided in the table below.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 79.8 | 5.48 (1H, dd, 12.8, 2.9) |

| 3 | 43.1 | 3.21 (1H, dd, 12.8, 2.9) |

| 4 | 197.8 | |

| 5 | 162.1 | |

| 6 | 96.5 | 6.35 (1H, d, 2.1) |

| 7 | 165.2 | |

| 8 | 95.7 | 6.22 (1H, d, 2.1) |

| 9 | 162.9 | |

| 10 | 103.8 | |

| 1' | 117.9 | |

| 2' | 154.1 | |

| 3' | 116.8 | |

| 4' | 157.2 | |

| 5' | 108.3 | 6.55 (1H, d, 8.4) |

| 6' | 125.7 | 7.14 (1H, d, 8.4) |

| 1'' | 23.0 | 3.47 (2H, d, 6.9) |

| 2'' | 123.4 | 5.28 (1H, t, 6.9) |

| 3'' | 136.0 | |

| 4'' | 16.3 | 1.79 (3H, s) |

| 5'' | 40.9 | 1.97 (2H, t, 6.8) |

| 6'' | 23.3 | 1.49 (2H, m) |

| 7'' | 44.1 | 1.42 (2H, m) |

| 8'' | 70.8 | |

| 9'' | 29.5 | 1.17 (3H, s) |

| 10'' | 29.5 | 1.17 (3H, s) |

| Data sourced from[1] |

Biological Activity: α-Glucosidase Inhibition

This compound has been identified as a potent inhibitor of α-glucosidase, with an IC50 value of 8.7 μM.[2] This activity suggests its potential for development in hypoglycemic research.[2]

α-Glucosidase Inhibition Assay Protocol

The inhibitory effect of this compound on α-glucosidase can be determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The general protocol is as follows:

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of this compound. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is then determined from a dose-response curve.

Experimental Protocols

Isolation of this compound

This compound was isolated from the 95% ethanol extract of mulberry leaves through a series of chromatographic techniques.[1] The general workflow is as follows:

Spectroscopic Analysis

-

UV Spectroscopy: UV spectra were acquired using a UV-1700 spectrophotometer.[1]

-

IR Spectroscopy: FT-IR spectra were obtained using a Bruker Tensor-27 spectrometer.[1]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker ARX-400 spectrometer.[1]

-

Mass Spectrometry: High-resolution ESI-MS spectra were recorded on an Agilent 6550 Q-TOF mass spectrometer.[1]

Conclusion

This compound is a prenylated flavonoid with significant α-glucosidase inhibitory activity. This technical guide consolidates the available physicochemical and biological data for this compound, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The detailed experimental protocols and tabulated data aim to support further investigation into the therapeutic potential of this promising compound.

References

Introduction to Mortalin (HSPA9)

An In-depth Technical Guide on Mortalin and its Inhibition, with a Focus on MKT-077

Mortalin, also known as HSPA9, GRP75, or mitochondrial heat shock protein 70 (mtHsp70), is a highly conserved and essential member of the 70-kDa heat shock protein (HSP70) family.[1] Encoded by the HSPA9 gene, this chaperone protein is predominantly localized in the mitochondria but is also found in other cellular compartments, including the endoplasmic reticulum, cytoplasm, and even at the cell surface in some cancer cells.[2] Mortalin plays a critical role in maintaining cellular homeostasis through its involvement in mitochondrial protein import and folding, regulation of apoptosis, control of cell proliferation, and management of cellular stress.[1][3] Its multifaceted roles have implicated it in a variety of pathological conditions, including cancer and neurodegenerative diseases.[1][2]

Mortalin's Role in Disease

Cancer: Mortalin is frequently overexpressed in various types of cancer, where it contributes to tumorigenesis by promoting cell proliferation, survival, and metastasis.[2] One of its key oncogenic mechanisms is the inactivation of the tumor suppressor protein p53.[2][4] Mortalin binds to p53 in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting its transcriptional activity, which is crucial for inducing apoptosis and cell cycle arrest.[4][5] This interaction is often specific to cancer cells, making it an attractive target for therapeutic intervention.[4][5] Furthermore, Mortalin is involved in activating several pro-survival signaling pathways, including Wnt/β-catenin, PI3K/Akt, and MEK/ERK.[6][7][8]

Neurodegenerative Diseases: Alterations in Mortalin function are also associated with neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][9] In these conditions, Mortalin's roles in maintaining mitochondrial function and protecting against oxidative stress are particularly critical.[1][9] Dysfunctional Mortalin can lead to mitochondrial damage, accumulation of misfolded proteins, and increased neuronal cell death.[9][10]

Mortalin Inhibitors: A Therapeutic Strategy

Given its central role in cancer cell survival, inhibiting Mortalin function has emerged as a promising anticancer strategy.[11] Several classes of Mortalin inhibitors have been identified, including natural compounds, synthetic small molecules, and peptides.[11][12] These inhibitors often work by disrupting the interaction between Mortalin and its binding partners, most notably p53.[4][12]

MKT-077: A Classic Mortalin Inhibitor

MKT-077 is a water-soluble rhodocyanine dye analog that was one of the first identified inhibitors of Mortalin.[2][13] It selectively accumulates in the mitochondria of cancer cells due to its cationic nature.[14]

Mechanism of Action: MKT-077 binds to the substrate-binding domain of Mortalin, the same region that interacts with p53.[12] This competitive binding disrupts the Mortalin-p53 complex, leading to the release of p53.[2][15] Freed from its cytoplasmic sequestration, p53 can then translocate to the nucleus, where it reactivates its tumor-suppressive functions, including the induction of apoptosis and cell cycle arrest.[2][15] Studies have shown that MKT-077 treatment leads to an increase in the expression of p53 target genes like p21.[12]

While MKT-077 showed promising anti-tumor activity in preclinical studies, its clinical development was halted due to renal toxicity.[14] Nevertheless, it remains a valuable tool for studying Mortalin function and serves as a lead compound for the development of more potent and less toxic derivatives, such as the JG-98 and JG-231 analogs.[14][16]

Quantitative Data on Mortalin Inhibitors

The following table summarizes key quantitative data for selected Mortalin inhibitors based on available literature.

| Inhibitor | Target Interaction | IC50 / Effective Concentration | Cell Lines Tested | Reference |

| MKT-077 | Disrupts Mortalin-p53 interaction | 2 µM - 10 µM (for cell death) | IMR-32 (Neuroblastoma) | [15] |

| 6.9 µM (for p53 reporter activity) | MCF-7 (Breast Cancer) | [12] | ||

| Withaferin A | Disrupts Mortalin-p53 interaction | Low micromolar range | Various cancer cell lines | [2][12] |

| Withanone | Disrupts Mortalin-p53 interaction | Comparable docking affinity to MKT-077 | - | [11] |

| Mortaparib | Disrupts Mortalin-p53 interaction, inhibits PARP-1 | Not specified | Various cancer cell lines | [2][13] |

| Solasonine | Inhibits Mortalin-p53 interaction | Dose-dependent apoptosis | HepG2 (Hepatocellular Carcinoma) | [12][17] |

| Embelin | Disrupts Mortalin-p53 interaction | Not specified | Various cancer cell lines | [2][13] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines for key experiments used to study Mortalin and its inhibitors.

Immunoprecipitation for Mortalin-p53 Interaction

This protocol is used to verify the physical interaction between Mortalin and p53 and to assess the effect of inhibitors on this complex.

Methodology:

-

Cell Lysis: Lyse cells (e.g., cancer cell line of interest) with a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clearing: Pre-clear the cell lysate with protein A/G agarose beads to reduce non-specific binding.

-

Antibody Incubation: Incubate the pre-cleared lysate with an antibody specific for either Mortalin or p53 overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both Mortalin and p53 to detect the co-precipitated protein.

Western Blotting for Protein Expression

This technique is used to measure the levels of specific proteins, such as Mortalin, p53, and downstream effectors like p21, in response to inhibitor treatment.

Methodology:

-

Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Mortalin, anti-p53, anti-p21) overnight at 4°C.[18][19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[20]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of Mortalin inhibitors.[21][22]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of the Mortalin inhibitor (e.g., MKT-077) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[23]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Mortalin and the logical workflow of its inhibition.

Caption: MKT-077 inhibits Mortalin, releasing p53 for nuclear activity.

Caption: Mortalin promotes cell proliferation via the Wnt/β-catenin pathway.

Caption: Workflow for evaluating the effects of a Mortalin inhibitor.

References

- 1. Mortalin, Apoptosis, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Why is Mortalin a Potential Therapeutic Target for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. Abrogating the Interaction Between p53 and Mortalin (Grp75/HSPA9/mtHsp70) for Cancer Therapy: The Story so far - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mortalin-p53 interaction in cancer cells is stress dependent and constitutes a selective target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mortalin maintains breast cancer stem cells stemness via activation of Wnt/GSK3β/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mortalin promotes the evolution of androgen-independent prostate cancer through Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Insights Into the Role of Mortalin in Alzheimer’s Disease, Parkinson’s Disease, and HIV-1-Associated Neurocognitive Disorders [frontiersin.org]

- 10. Insights Into the Role of Mortalin in Alzheimer’s Disease, Parkinson’s Disease, and HIV-1-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic and Natural Inhibitors of Mortalin for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic and Natural Inhibitors of Mortalin for Cancer Therapy [mdpi.com]

- 13. Frontiers | Why is Mortalin a Potential Therapeutic Target for Cancer? [frontiersin.org]

- 14. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Effects of the Mortalin Inhibitor MKT-077 on the Tumor Suppressor p53 " by Yusuf Ebrahim [scholars.unh.edu]

- 16. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells [escholarship.org]

- 17. In silico analysis of the binding properties of solasonine to mortalin and p53, and in vitro pharmacological studies of its apoptotic and cytotoxic effects on human HepG2 and Hep3b hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Osenses [osenses.com]

- 19. HSPA9/Mortalin mediates axo-protection and modulates mitochondrial dynamics in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Cell viability assays | Abcam [abcam.com]

- 22. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 23. mdpi.com [mdpi.com]

Mortatarin F: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mortatarin F is a prenylated flavonoid isolated from the leaves of the mulberry tree (Morus alba). It has garnered significant interest within the scientific community for its potent bioactivity, particularly as an inhibitor of α-glucosidase. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and the experimental protocols used to characterize its function. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties and Identification

This compound is classified as a prenylated flavonoid, a class of secondary metabolites known for their diverse pharmacological effects.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₀O₇ | [1] |

| CAS Number | Not readily available in public databases. | |

| Source | Morus alba (Mulberry) leaves | [1] |

Biological Activity: α-Glucosidase Inhibition

The primary biological activity attributed to this compound is the potent inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. By inhibiting this enzyme, this compound can delay the absorption of glucose, a mechanism of significant interest for the management of postprandial hyperglycemia in type 2 diabetes.

Quantitative Data

The inhibitory potency of this compound and other related prenylated flavonoids from Morus alba against α-glucosidase is summarized in the table below.

| Compound | IC₅₀ (μM) against α-Glucosidase | Source |

| This compound | 8.7 | [1] |

| Chalcomoracin | 2.59 ± 0.24 | [2] |

| Moracin N | 2.76 ± 0.35 | [2] |

| Morusin | 3.19 ± 2.10 | [2] |

| Moracin C | 4.04 ± 0.84 | [2] |

| (2R)/(2S)-euchrenone a₇ | 6.28 ± 1.01 | [2] |

| Kuwanon T | 10.53 ± 1.10 | [2] |

| Dioxycudraflavone A | 25.27 ± 3.11 | [2] |

| Cyclomorusin | 38.81 ± 10.39 | [2] |

Experimental Protocols

In Vitro α-Glucosidase Inhibitory Assay

The following is a generalized protocol for determining the α-glucosidase inhibitory activity of compounds like this compound.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compound (e.g., this compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution

-

96-well microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare a solution of pNPG in phosphate buffer.

-

-

Assay:

-

Add the α-glucosidase solution to the wells of a 96-well plate.

-

Add different concentrations of the test compound or acarbose to the respective wells.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG solution to all wells.

-

Incubate the plate again under the same conditions.

-

Stop the reaction by adding the sodium carbonate solution.

-

-

Measurement and Calculation:

-

Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound as an antidiabetic agent is through the direct inhibition of α-glucosidase in the small intestine. This is a competitive inhibition that slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.

References

Methodological & Application

Application Notes and Protocols for the Study of Mortalin (HSPA9/GRP75)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mortalin, also known as HSPA9 or GRP75, is a highly conserved member of the heat shock protein 70 (Hsp70) family of chaperones.[1][2] It is primarily located in the mitochondria but is also found in other cellular compartments, including the cytoplasm, endoplasmic reticulum, and plasma membrane.[1][2][3] Mortalin plays a crucial role in a variety of cellular processes, including mitochondrial biogenesis, protein folding and import, stress response, control of cell proliferation, and apoptosis.[1][2][3][4][5] Due to its multifaceted roles, dysregulation of mortalin expression or function has been implicated in several pathologies, including cancer, neurodegenerative diseases, and aging.[1][4] This document provides detailed experimental protocols and data related to the study of mortalin, with a focus on its role in cancer biology.

Quantitative Data

The following tables summarize key quantitative data related to mortalin's biochemical activity and clinical measurements.

Table 1: ATPase Activity of Mortalin [6]

| Parameter | Value | Conditions |

| kcat | 0.045 ± 0.002 min-1 | 2.50 µmol·L-1 Mortalin, 0–2 mmol·L-1 ATP, 37°C |

| KM | 0.23 ± 0.04 mmol·L-1 | 2.50 µmol·L-1 Mortalin, 0–2 mmol·L-1 ATP, 37°C |

Table 2: Circulating Mortalin Levels in COVID-19 Patients [7]

| Patient Group | Median Mortalin Concentration (pg/mL) | Range (pg/mL) |

| Controls | - | 172 - 433 |

| Hospitalized (HOSP) | 627 | 495 - 834 |

| ICU | 830 | 328 - 1150 |

| Fatal (FATAL) | 1443 | 651 - 2324 |

Experimental Protocols

Here, we provide detailed methodologies for key experiments commonly used to investigate the function of mortalin.

Protocol 1: Analysis of Mortalin-p53 Interaction by Co-immunoprecipitation

This protocol is designed to investigate the physical interaction between mortalin and the tumor suppressor protein p53 in cancer cells.[8]

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-mortalin antibody

-

Anti-p53 antibody

-

Protein A/G-agarose beads

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture and Lysis:

-

Culture MCF-7 cells to 70-80% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract. Determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the pre-cleared supernatant.

-

Incubate 1-2 mg of the pre-cleared protein lysate with 2-4 µg of anti-mortalin antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.

-

-

Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with an anti-p53 antibody overnight at 4°C.

-

Wash the membrane and incubate with a secondary HRP-conjugated antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Expected Results: A band corresponding to p53 should be detected in the sample immunoprecipitated with the anti-mortalin antibody, but not in the isotype control lane, confirming the interaction.

Protocol 2: Investigating Mortalin's Role in Cell Proliferation using shRNA-mediated Knockdown

This protocol describes how to assess the effect of mortalin knockdown on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., A375 melanoma cells)

-

Lentiviral particles containing shRNA targeting mortalin (and a non-targeting control)

-

Cell culture medium and supplements

-

Trypan blue solution

-

96-well plates

-

Cell counting solution (e.g., WST-1 or MTT)

-

Plate reader

Procedure:

-

Lentiviral Transduction:

-

Seed A375 cells in a 6-well plate and allow them to adhere overnight.

-

Transduce the cells with lentiviral particles carrying either mortalin-specific shRNA or a scramble control shRNA in the presence of polybrene.

-

After 24-48 hours, select for transduced cells using the appropriate selection agent (e.g., puromycin).

-

Expand the stable cell lines.

-

-

Verification of Knockdown:

-

Confirm the knockdown of mortalin expression in the stable cell lines by Western blotting or qRT-PCR.

-

-

Cell Proliferation Assay:

-

Seed an equal number of mortalin-knockdown and control cells into 96-well plates.

-

At various time points (e.g., 0, 24, 48, 72 hours), add the cell counting solution to the wells according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Plot the absorbance values against time to generate a growth curve.

-

Compare the growth rates of the mortalin-knockdown cells to the control cells.

-

Expected Results: A significant decrease in the proliferation rate of the mortalin-knockdown cells compared to the control cells would indicate that mortalin is required for optimal cell proliferation.[9]

Signaling Pathways and Visualizations

Mortalin is involved in several key signaling pathways that regulate cell fate. The following diagrams illustrate some of these pathways.

Caption: Mortalin sequesters p53 in the cytoplasm, inhibiting its tumor suppressor function.[8][10]

Caption: Mortalin activates the Wnt/β-catenin pathway, promoting EMT and stemness.[11][12]

Caption: Mortalin modulates the Raf/MEK/ERK pathway to influence cell survival.[4][13]

References

- 1. Mortalin, Apoptosis, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Hsp70 family chaperone, mortalin/mthsp70/PBP74/Grp75: what, when, and where? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mortalin: Protein partners, biological impacts, pathological roles, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human Mitochondrial Hsp70 (Mortalin): Shedding Light on ATPase Activity, Interaction with Adenosine Nucleotides, Solution Structure and Domain Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Circulating mortalin in blood and activation of the alternative complement pathway as risk indicators in COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Abrogating the Interaction Between p53 and Mortalin (Grp75/HSPA9/mtHsp70) for Cancer Therapy: The Story so far [frontiersin.org]

- 9. Mortalin (HSPA9) facilitates BRAF–mutant tumor cell survival by suppressing ANT3-mediated mitochondrial membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Editorial: The role of mortalin in biology and disease [frontiersin.org]

- 11. Mortalin maintains breast cancer stem cells stemness via activation of Wnt/GSK3β/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mortalin promotes the evolution of androgen-independent prostate cancer through Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Mortalin: Protein partners, biological impacts, pathological roles, and therapeutic opportunities [frontiersin.org]

Application Notes and Protocols for Methotrexate (MTX) in In Vivo Studies

A Note on the Compound Name: The term "Mortatarin F" did not yield relevant results in scientific literature. Based on the context of in vivo studies in biomedical research, it is highly probable that this is a misspelling of Methotrexate , a widely studied antimetabolite and anti-inflammatory agent. The following application notes and protocols are therefore provided for Methotrexate (MTX).

Introduction

Methotrexate is a folate derivative that functions as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides.[1][2][3][4][5] By impeding DNA and RNA synthesis, MTX effectively halts the proliferation of rapidly dividing cells, making it a cornerstone in cancer chemotherapy.[2][4][5] At lower doses, it exhibits significant anti-inflammatory and immunosuppressive properties, rendering it a first-line treatment for autoimmune diseases such as rheumatoid arthritis.[1][6][7] The anti-inflammatory effects are largely attributed to the promotion of adenosine release, which in turn suppresses inflammatory responses.[2][6][8][9]

These application notes provide a comprehensive overview of the use of Methotrexate in in vivo research, with a focus on dosage, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The dosage of Methotrexate for in vivo studies can vary significantly depending on the animal model, the disease under investigation, and the intended therapeutic effect (e.g., anticancer vs. anti-inflammatory). The following tables summarize reported dosages from various preclinical studies.

Table 1: Methotrexate Dosage in Murine Models

| Animal Model | Disease/Indication | Dosage | Route of Administration | Study Duration | Reference |

| C57BL/6, DBA/2, C3H Mice | Chronic Toxicity | 0.25-2 mg/kg | Intraperitoneal (daily, 5x/week) | 12-18 months | [10][11] |

| C57BL/6, DBA/2, C3H Mice | Acute/Subacute Toxicity | 3-6 mg/kg | Intraperitoneal (daily, 5x/week) | Until early death | [10][11] |

| (C57B1/6 X DBA/2)F1 Mice | Immunomodulation | 0.5 mg (single dose) | Intraperitoneal | 5 days post-injection | [12] |

| Mice | Pharmacokinetics/Toxicodynamics | 2.5-1000 mg/kg | Intraperitoneal (bolus or infusion) | 24, 72, and 168 hours | [13] |

| C57BL/6J Mice | Enterochromaffin Cell Hyperplasia | 200 mg/kg (Day 0), 100 mg/kg (Day 1) | Intraperitoneal | 48 hours | [14] |

| Collagen-Induced Arthritis Mice | Rheumatoid Arthritis | 2, 10, 20, 50 mg/kg | Subcutaneous (weekly) | 6 doses | [15] |

| 4T1 Breast Cancer-Bearing BALB/c Mice | Cancer | 120 mg/kg (single dose) | Intravenous | 18 days | [16] |

Table 2: Methotrexate Dosage in Rat Models

| Animal Model | Disease/Indication | Dosage | Route of Administration | Study Duration | Reference |

| Wistar Rats | Subacute Toxicity | 0.062, 0.125, 0.250 mg/kg | Oral Gavage (daily) | 28 days | [17] |

| Wistar Rats | Pharmacokinetics | 10, 50, 250, 1000 mg/kg | Intravenous (short-term infusion) | Not specified | [18][19] |

| Wistar Rats | Drug Interaction/Toxicity | 500, 1000 mg/kg | Intravenous | 8 hours | [20] |

| Wistar Rats | Toxicity Study | 2 mg/kg | Intraperitoneal | 6 weeks | [21] |

| Rats | Pharmacokinetics/Lymphatic Delivery | 5 mg/kg | Oral or Intravenous | Not specified | [22] |

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Effects of Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol is adapted from studies investigating the efficacy of MTX in a preclinical model of rheumatoid arthritis.[15]

1. Animal Model:

- DBA/1 mice, 8-10 weeks old.

2. Induction of Arthritis:

- Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and administer as an intradermal injection at the base of the tail.

- Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

3. Methotrexate Administration:

- Vehicle: Sterile saline.

- Dosage: Prepare solutions for subcutaneous administration at 2, 10, and 20 mg/kg.

- Administration: Begin treatment upon the first signs of arthritis (typically around day 21-28). Administer MTX subcutaneously once weekly for 4-6 weeks.

4. Monitoring and Endpoints:

- Clinical Scoring: Monitor mice daily for signs of arthritis and score each paw based on the severity of swelling and erythema.

- Paw Swelling: Measure paw thickness using a caliper at regular intervals.

- Histopathology: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.

- Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

Protocol 2: Assessment of Antitumor Efficacy of Methotrexate in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anticancer effects of MTX.

1. Animal Model:

- Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.

2. Tumor Cell Implantation:

- Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.

3. Methotrexate Administration:

- Vehicle: Phosphate-buffered saline (PBS) or sterile saline.

- Dosage: Prepare a solution for intravenous or intraperitoneal injection. A dosage of 120 mg/kg can be used as a starting point, but this may need to be optimized based on the tumor model and toxicity.[16]

- Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer MTX according to the desired schedule (e.g., once or twice weekly).

4. Monitoring and Endpoints:

- Tumor Growth: Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume.

- Body Weight: Monitor body weight as an indicator of toxicity.

- Survival Analysis: Record the survival of mice in each group.

- Tumor Analysis: At the end of the study, excise tumors for weight measurement, histopathology, and molecular analysis (e.g., proliferation markers, apoptosis).

Signaling Pathways and Mechanisms of Action

Primary Anticancer Mechanism: Inhibition of Dihydrofolate Reductase (DHFR)

The primary mechanism of action of Methotrexate in cancer is the competitive inhibition of DHFR.[3][4][5] This enzyme is crucial for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[3][4][5] By blocking this pathway, MTX depletes the intracellular pool of these precursors, leading to the arrest of cell proliferation and induction of apoptosis in rapidly dividing cancer cells.[5][23]

Caption: Methotrexate's inhibition of DHFR.

Primary Anti-inflammatory Mechanism: Adenosine Signaling

In the context of autoimmune diseases, the anti-inflammatory effects of Methotrexate are largely mediated by the promotion of extracellular adenosine.[2][8][9] MTX leads to the intracellular accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which in turn inhibits adenosine deaminase, an enzyme that breaks down adenosine.[1] This results in increased extracellular levels of adenosine, which then binds to its receptors (e.g., A2A) on immune cells, leading to the suppression of inflammatory pathways.[2][6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]

- 7. Methotrexate for Rheumatoid Arthritis (RA) Treatment: How It Works [webmd.com]

- 8. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chronic toxicity of methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Augmentation of immune responses after methotrexate administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic-pharmacodynamic modeling of methotrexate-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methotrexate Induces Hyperplasia of Enterochromaffin Cells in Mouse Jejunum [jstage.jst.go.jp]

- 15. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. veterinaryworld.org [veterinaryworld.org]

- 18. Dose-dependent pharmacokinetics of methotrexate and 7-hydroxymethotrexate in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Concomitant Use of High-dose Methotrexate and Glycyrrhizin Affects Pharmacokinetics of Methotrexate, Resulting in Hepatic Toxicity | In Vivo [iv.iiarjournals.org]

- 21. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Preparation and In Vitro/In Vivo Characterization of Polymeric Nanoparticles Containing Methotrexate to Improve Lymphatic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Detection of Mortatarin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mortatarin F, a prenylated flavonoid classified as a meroterpenoid, has been isolated from mulberry leaves (Morus alba).[1] This natural compound has garnered significant interest within the scientific community due to its potent α-glucosidase inhibitory activity, suggesting its potential as a therapeutic agent for managing postprandial hyperglycemia, a key factor in type 2 diabetes.[1] The accurate and precise detection and quantification of this compound in various matrices, such as plant extracts and biological samples, are paramount for quality control, pharmacokinetic studies, and the overall development of novel therapeutics.

These application notes provide detailed protocols for the analytical determination of this compound, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are based on established analytical techniques for the analysis of prenylated flavonoids and other secondary metabolites in plant-derived materials.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C25H30O7 |

| Chemical Class | Prenylated Flavonoid (Meroterpenoid) |

| Biological Source | Mulberry Leaves (Morus alba) |

| Reported Activity | α-Glucosidase Inhibitor |

Analytical Methodologies

The detection and quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with a UV detector is a robust and widely available technique suitable for the routine analysis and quantification of this compound in mulberry leaf extracts and formulations.

Protocol: Quantification of this compound in Mulberry Leaf Extract by HPLC-UV

1. Sample Preparation:

- Extraction:

- Weigh 1.0 g of dried and powdered mulberry leaf material.

- Add 20 mL of 70% ethanol.

- Perform ultrasonication for 30 minutes.

- Centrifuge the mixture at 4000 rpm for 10 minutes.

- Collect the supernatant.

- Repeat the extraction process on the residue twice more.

- Combine the supernatants and evaporate to dryness under reduced pressure.

- Reconstitute the dried extract in 10 mL of methanol.

- Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

2. Chromatographic Conditions:

| Parameter | Condition |

| Instrument | HPLC system with a UV-Vis Detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-10 min, 10-30% B10-25 min, 30-60% B25-30 min, 60-100% B30-35 min, 100% B35-40 min, 100-10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

3. Quantification:

- Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.

- The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique allows for the accurate quantification of this compound even at very low concentrations.

Protocol: Quantification of this compound in Biological Samples by LC-MS/MS

1. Sample Preparation (Plasma):

- Protein Precipitation:

- To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

- Vortex for 1 minute to precipitate proteins.

- Centrifuge at 12,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.

- Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

| Parameter | Condition |

| Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetononitrile |

| Gradient Elution | 0-1 min, 5% B1-5 min, 5-95% B5-7 min, 95% B7-7.1 min, 95-5% B7.1-9 min, 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

3. MRM Transitions:

- The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98-102% |

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.2 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (Recovery %) | 95-105% |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the HPLC Analysis of Mortatarin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mortatarin F is a novel prenylated flavonoid isolated from mulberry leaves (Morus spp.).[1][2] Recent studies have identified it as a potent inhibitor of α-glucosidase, suggesting its potential therapeutic application in managing conditions such as type 2 diabetes.[3] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the analysis of this compound, based on established methods for related flavonoid compounds.

Principle of the Method

The analytical method described herein utilizes reverse-phase HPLC (RP-HPLC) with UV detection. This technique separates compounds based on their polarity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. Less polar compounds, such as prenylated flavonoids, interact more strongly with the stationary phase, resulting in longer retention times. By using a gradient elution, the composition of the mobile phase is varied over time to achieve optimal separation of the target analyte from other components in the sample matrix.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

For Mulberry Leaf Extracts:

-

Weigh 1.0 g of dried and powdered mulberry leaf sample.

-

Add 20 mL of 50% ethanol and sonicate for 1 hour.

-

Centrifuge the mixture at 7000 x g for 5 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with the residue.

-

Combine the supernatants and dilute to a final volume of 100 mL with the extraction solvent.

-

Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.

For Biological Samples (e.g., Plasma):

-

To 200 µL of plasma, add 600 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended as a starting point for the analysis of this compound. Optimization may be necessary to achieve the desired resolution and sensitivity.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-35 min: 40-70% B; 35-40 min: 70-10% B; 40-45 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 280 nm (Flavonoids typically have strong absorbance between 250-370 nm. Wavelength optimization is recommended.) |

Method Validation Parameters

For quantitative applications, the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte |

Visualizations

HPLC Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway: α-Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound.

References

No Publicly Available Data for Mass Spectrometry of Mortierellarin F

Despite a comprehensive search of scientific literature and chemical databases, no information is currently available on a compound named "Mortierellarin F." Consequently, the requested detailed application notes and protocols for its mass spectrometry cannot be generated at this time.

The name "Mortierellarin F" suggests a potential origin from the fungal genus Mortierella, which is known for producing a variety of lipids and other secondary metabolites. However, extensive searches have not yielded any publications or data associated with a compound bearing this specific name. This suggests that "Mortierellarin F" may be a novel, as-yet-unpublished compound, an internal laboratory designation not in the public domain, or a potential misspelling of a different substance.

Without fundamental information such as the chemical structure, molecular weight, or empirical formula of Mortierellarin F, it is impossible to provide the requested detailed application notes. Key elements that are currently unavailable include:

-

Quantitative Data: There are no reported m/z values, fragmentation patterns, or relative abundances to summarize in tabular form.

-